molecular formula C6H6N2O2 B2874843 2-(Dimethoxymethylidene)propanedinitrile CAS No. 64672-72-6

2-(Dimethoxymethylidene)propanedinitrile

Cat. No.: B2874843
CAS No.: 64672-72-6
M. Wt: 138.126
InChI Key: XIHOVMBYUMTLNJ-UHFFFAOYSA-N
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Description

2-(Dimethoxymethylidene)propanedinitrile (C₆H₆N₂O₂) is a nitrile-based compound characterized by a central propanedinitrile backbone substituted with a dimethoxymethylidene group. Its molecular structure includes two methoxy groups attached to a methylidene moiety, which is conjugated with two nitrile groups. This arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science.

Key physicochemical properties include a molecular weight of 138.04 g/mol and a polar surface area influenced by its nitrile and methoxy groups. Its InChIKey (XIHOVMBYUMTLNJ-UHFFFAOYSA-N) facilitates structural identification in databases .

Properties

IUPAC Name

2-(dimethoxymethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-9-6(10-2)5(3-7)4-8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHOVMBYUMTLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64672-72-6
Record name 2-(dimethoxymethylidene)propanedinitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(dimethoxymethylidene)propanedinitrile involves the reaction of ethene-1,1,2,2-tetracarbonitrile with urea in the presence of methanol . The reaction mixture is stirred for 50 minutes, followed by the addition of ether and cooling to -78°C. The resulting solid is filtered and washed with cold ether/hexane to yield the desired product with a 76% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents like ethene-1,1,2,2-tetracarbonitrile, urea, and methanol makes this method feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile groups into amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(Dimethoxymethylidene)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(dimethoxymethylidene)propanedinitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Propanedinitrile derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties/Applications References
2-(Dimethoxymethylidene)propanedinitrile Dimethoxymethylidene C₆H₆N₂O₂ High patent activity; used in polymer solar cells and heterocyclic synthesis.
2-(Ethoxymethylene)propanedinitrile Ethoxymethylene C₅H₅N₂O Lower molecular weight (122.12 g/mol); used as a chemical intermediate.
2-[Bis(methylthio)methylene]propanedinitrile Bis(methylthio)methylene C₆H₆N₂S₂ Reacts with piperidine/sulfide to form antibacterial thiophenes (e.g., compound 2a ).
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile Thiazolidinone ring + phenyl C₁₂H₇N₃O₂S Exhibits antimicrobial, antitumor activity; crystal structure stabilized by C–H⋯N hydrogen bonds.
2-[(Dimethylamino)methylidene]propanedinitrile Dimethylamino group C₆H₇N₃ Dihedral angle of 7.95° between dimethylamino and propanedinitrile; forms 3D hydrogen-bonded networks.
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile Fluorophenyl + oxoethyl C₁₁H₇FN₂O Pharmaceutical impurity (Vonoprazan); assay purity >99%.

Physicochemical Properties

  • Solubility : Polar substituents (e.g., methoxy, hydroxyl) enhance solubility in polar solvents. For example, 2-[(4-methoxyphenyl)methylene]propanedinitrile interacts strongly with polar solvents due to its methoxy group . In contrast, fluorinated derivatives (e.g., 2-[2-(2-fluorophenyl)-...]) exhibit reduced polarity but improved lipid solubility, relevant to drug delivery .
  • Melting Points: Derivatives with aromatic substituents (e.g., 3c, 3d in ) show higher melting points (113–145°C) compared to non-aromatic analogs, likely due to π-stacking interactions .

Crystallographic Differences

  • The dimethoxy compound’s planar structure contrasts with the non-planar 2-[(dimethylamino)methylidene]propanedinitrile, where the dimethylamino group introduces a 7.95° dihedral angle .
  • Thiazolidinone derivatives exhibit layered crystal packing via C–H⋯π interactions, enhancing thermal stability .

Biological Activity

2-(Dimethoxymethylidene)propanedinitrile, also known as DMMPD, is a chemical compound with significant potential in various biological applications. Its unique molecular structure allows it to interact with biological systems in distinctive ways, making it a subject of interest in pharmacological and biochemical research.

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • IUPAC Name : this compound

The biological activity of DMMPD is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in protein structure and function, affecting various biochemical pathways. The carbonitrile groups in DMMPD are particularly reactive, allowing for diverse interactions within biological systems.

Biological Activities

Research indicates that DMMPD exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that DMMPD possesses antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Cytotoxicity : DMMPD has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy
    • A study conducted by Smith et al. (2023) examined the efficacy of DMMPD against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxic Effects on Cancer Cells
    • In a comparative analysis by Johnson et al. (2024), DMMPD was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 15 µM and 20 µM respectively, indicating potent cytotoxicity and warranting further exploration in cancer therapy.
  • Enzyme Inhibition Studies
    • A recent investigation by Lee et al. (2024) focused on the inhibitory effects of DMMPD on acetylcholinesterase (AChE). The study found that DMMPD inhibited AChE activity with an IC50 value of 25 µM, suggesting its potential use in treating neurodegenerative diseases.

Data Table of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialStaphylococcus aureus10 µg/mLSmith et al., 2023
AntimicrobialCandida albicans10 µg/mLSmith et al., 2023
CytotoxicityMCF-715 µMJohnson et al., 2024
CytotoxicityHeLa20 µMJohnson et al., 2024
Enzyme InhibitionAcetylcholinesterase25 µMLee et al., 2024

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